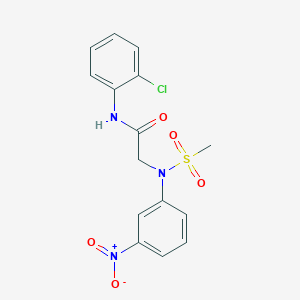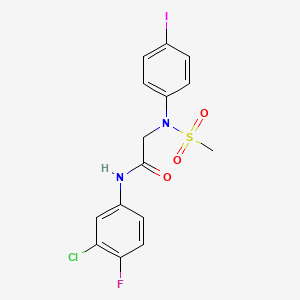![molecular formula C20H17BrN2O3S B3619038 4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3619038.png)
4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide
描述
4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of cell surface receptors that play a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFRs has been implicated in various diseases, including cancer, bone disorders, and developmental disorders. BMS-582949 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-related diseases.
作用机制
4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide inhibits FGFR tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and survival. This compound has been shown to selectively inhibit FGFRs 1-3 with high potency, while having minimal activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits cell proliferation, induces apoptosis, and inhibits tumor angiogenesis. In bone disorders, this compound promotes osteoblast differentiation and mineralization, while inhibiting osteoclast differentiation and activity. In developmental disorders, this compound improves synaptic plasticity and neuronal function, leading to improved cognitive function and social behavior.
实验室实验的优点和局限性
4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has several advantages as a tool compound for studying FGFR-related diseases. It is highly selective for FGFRs 1-3, which are the most commonly implicated FGFRs in disease. It also has good pharmacokinetic properties, allowing for effective dosing in preclinical models. However, this compound has some limitations as well. It is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, it may have off-target effects on other kinases, which could complicate data interpretation.
未来方向
There are several future directions for research on 4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. One direction is to further elucidate the molecular mechanisms of FGFR inhibition by this compound, including the effects on downstream signaling pathways. Another direction is to investigate the efficacy of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, there is potential for the development of this compound as a clinical therapeutic for FGFR-related diseases, which would require further preclinical and clinical studies.
科学研究应用
4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of various FGFR-related diseases, including cancer, bone disorders, and developmental disorders. In cancer, this compound has shown potent antitumor activity against several types of FGFR-driven tumors, including bladder, lung, and breast cancer. In bone disorders, this compound has been shown to promote bone formation and improve bone density in preclinical models of osteoporosis. In developmental disorders, this compound has been shown to improve cognitive function and social behavior in preclinical models of autism spectrum disorders.
属性
IUPAC Name |
4-bromo-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-2-8-18(9-3-14)23-27(25,26)19-12-10-17(11-13-19)22-20(24)15-4-6-16(21)7-5-15/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAAGWTXOSHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3618967.png)
![N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3618973.png)


![N~2~-(2-ethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618991.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618998.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3619011.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3619016.png)
![N-[2-[(2-chloro-6-fluorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-4-methoxybenzamide](/img/structure/B3619020.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3619027.png)
![N-(3-acetylphenyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3619029.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B3619032.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3619057.png)